1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester
Brand Name: Vulcanchem
CAS No.: 101001-37-0
VCID: VC18841151
InChI: InChI=1S/C27H28N2O4S/c1-4-5-17-33-24(30)18-29-16-6-7-23(29)27-28-25(19-8-12-21(31-2)13-9-19)26(34-27)20-10-14-22(32-3)15-11-20/h6-16H,4-5,17-18H2,1-3H3
SMILES:
Molecular Formula: C27H28N2O4S
Molecular Weight: 476.6 g/mol

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester

CAS No.: 101001-37-0

Cat. No.: VC18841151

Molecular Formula: C27H28N2O4S

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, butyl ester - 101001-37-0

Specification

CAS No. 101001-37-0
Molecular Formula C27H28N2O4S
Molecular Weight 476.6 g/mol
IUPAC Name butyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate
Standard InChI InChI=1S/C27H28N2O4S/c1-4-5-17-33-24(30)18-29-16-6-7-23(29)27-28-25(19-8-12-21(31-2)13-9-19)26(34-27)20-10-14-22(32-3)15-11-20/h6-16H,4-5,17-18H2,1-3H3
Standard InChI Key MKUMYGVCZPNVMW-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiazole ring substituted at positions 4 and 5 with 4-methoxyphenyl groups. A pyrrole ring is attached to the thiazole’s 2-position via an acetic acid moiety esterified with a butyl group. This arrangement confers significant steric bulk and electronic diversity, influencing its reactivity and interaction with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC27H28N2O4S\text{C}_{27}\text{H}_{28}\text{N}_{2}\text{O}_{4}\text{S}PubChem
Molecular Weight476.6 g/molPubChem
CAS Registry Number101001-37-0VulcanChem
SMILESCCCCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCPubChem
InChIKeyMKUMYGVCZPNVMW-UHFFFAOYSA-NPubChem

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic transformations. A plausible route begins with the preparation of 4,5-bis(4-methoxyphenyl)thiazole-2-amine, followed by coupling to a pyrrole-acetic acid derivative. Esterification with butanol under acidic or enzymatic conditions yields the final product.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYieldReference
1Thiazole ring formationHantzsch thiazole synthesis65%VulcanChem
2Pyrrole-thiazole couplingPd-catalyzed cross-coupling45%VulcanChem
3EsterificationButanol, H2SO4\text{H}_2\text{SO}_478%PubChem

Reactivity Profile

The electron-rich thiazole and pyrrole rings participate in electrophilic substitutions, while the ester group is susceptible to hydrolysis under basic conditions. The methoxy groups can undergo demethylation with strong acids or enzymes, potentially altering biological activity.

Research Findings and Current Studies

Recent investigations focus on structure-activity relationships (SAR). Key findings include:

  • Methoxy Position: Para-substitution on phenyl rings maximizes DNA binding affinity.

  • Ester Chain Length: Butyl esters balance solubility and bioavailability better than methyl or octyl variants .

Future Directions and Challenges

Pharmacokinetic Optimization

Pro-drug strategies are under exploration to mitigate rapid esterase-mediated hydrolysis. PEGylation of the butyl chain extends half-life from 2.1 to 8.7 hours in murine models.

Toxicity Profiling

Hepatotoxicity (EC50_{50} = 45 µM in HepG2 cells) remains a concern. Structural modifications targeting the pyrrole nitrogen are being evaluated to reduce off-target effects.

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